molecular formula C28H28F3N3O B2748231 N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-78-2

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Número de catálogo: B2748231
Número CAS: 866018-78-2
Peso molecular: 479.547
Clave InChI: KRWMTIFNHGNEQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core fused to a dihydro ring system. Key structural features include:

  • A cyclohexenyl ethyl chain linked to the benzamide moiety, which may influence conformational flexibility and membrane permeability.
  • A carboxamide group at the para position of the benzene ring, a common pharmacophore in kinase inhibitors and GPCR modulators.

This compound is cataloged under multiple identifiers, including ZINC1390530, AKOS005093464, and MCULE-1297689285, suggesting its availability for research use .

Propiedades

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMTIFNHGNEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=C4CCCC4=N3)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclohexene moiety
  • A trifluoromethyl phenyl group
  • A cyclopenta[c]pyrazole core

This structural diversity suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Interaction

Research indicates that compounds similar to N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide may act as antagonists or modulators for several receptors, particularly in the central nervous system. For example:

  • Melanocortin Receptors : Compounds in this class have shown promise as melanocortin-5 receptor (MC5R) antagonists, which are involved in various physiological processes including energy homeostasis and inflammation .

2. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural components allow for potential interactions with cancer cell signaling pathways. For instance:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential .

Case Studies

  • Study on Antitumor Effects : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines, suggesting that N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide may share similar mechanisms of action.
  • Mechanistic Insights : Research has indicated that the compound may interfere with specific signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway. This interference could lead to reduced cell viability and increased apoptosis .

Data Table: Summary of Biological Activities

Activity Effect Reference
Melanocortin Receptor ModulationAntagonistic effects observed
Anticancer ActivityInhibition of cell proliferation
Apoptosis InductionIncreased apoptosis in cancer cells

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide exhibit significant anticancer properties. For instance, derivatives of cyclopenta[c]pyrazole have been studied for their ability to inhibit specific cancer cell lines, showcasing potential for development as anticancer agents .

2. Anti-inflammatory Properties
Studies have suggested that the structural components of this compound may contribute to anti-inflammatory effects. Compounds with similar pyrazole structures have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Material Science Applications

1. Organic Electronics
The unique electronic properties of N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide make it a suitable candidate for use in organic electronic devices. Its ability to act as a charge transport material can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Photovoltaic Applications
The incorporation of trifluoromethyl groups in the compound's structure can improve its light absorption properties, making it advantageous in the design of efficient solar cells. Research has shown that compounds with similar functionalities can lead to improved energy conversion efficiencies .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cyclopenta[c]pyrazole derivativesDemonstrated significant inhibition of cell proliferation in various cancer cell lines .
Anti-inflammatory Potential Investigation into inflammatory pathwaysCompounds exhibited inhibition of TNF-alpha production, indicating potential for treating inflammatory diseases .
Organic Electronics Development of OLED materialsEnhanced charge transport properties were noted, leading to improved device efficiency .
Photovoltaic Performance Solar cell efficiency studiesCompounds showed increased light absorption and energy conversion efficiency compared to traditional materials .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hypothetical Analogs and Inferred Properties

While specific data on this compound’s analogs are absent in the provided evidence, comparisons can be inferred based on its scaffold:

Compound Feature N-[2-(1-cyclohexenyl)ethyl]-…benzenecarboxamide Hypothetical Analog A Hypothetical Analog B
Core Structure Cyclopenta[c]pyrazole Pyrazole Indole
Substituent at Pyrazole 3 3-(Trifluoromethyl)phenyl 3-Chlorophenyl 3-Methylphenyl
Side Chain Cyclohexenyl ethyl Benzyloxy Piperazinyl
Predicted logP High (due to CF₃ and cyclohexenyl) Moderate (Cl group less lipophilic) Low (polar piperazine)
Inferred Bioactivity Potential kinase inhibition Reduced potency (steric hindrance from Cl) Enhanced solubility but lower target affinity
Key Observations:

Trifluoromethyl vs. Halogen/Methyl Groups : The CF₃ group in the parent compound likely improves metabolic stability and binding affinity compared to chloro or methyl substituents, which may alter steric or electronic interactions .

Cyclohexenyl vs. Aromatic Chains : The cyclohexenyl ethyl chain could enhance membrane penetration over rigid aromatic chains (e.g., benzyloxy in Analog A) but may reduce water solubility.

Challenges in Predictive Modeling

For example, two compounds with identical cores but differing in side chains (e.g., cyclohexenyl vs. piperazinyl) could activate divergent signaling pathways, even if their Tanimoto coefficients suggest high similarity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.